molecular formula C15H20N2O3S B2626217 (E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide CAS No. 1181464-45-8

(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide

Cat. No.: B2626217
CAS No.: 1181464-45-8
M. Wt: 308.4
InChI Key: HAURBGUYDKSTJP-UHFFFAOYSA-N
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Description

(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule integrates a piperidine core, a common feature in pharmacologically active compounds, with a (E)-2-phenylethenesulfonamide moiety. The sulfonamide group is a versatile scaffold known for its ability to form strong hydrogen bonds and electrostatic interactions with enzyme active sites, which can be exploited in the design of potent inhibitors . Preliminary research on compounds with structural similarities suggests potential applications in the inhibition of hydrolytic enzymes. For instance, piperidine-containing amides have been extensively studied as potent inhibitors of soluble epoxide hydrolase (sEH), a key therapeutic target for inflammatory and neuropathic pain conditions . The (E)-styryl sulfonamide structure has also been explored in the development of cholinesterase inhibitors for neurodegenerative disease research and in the synthesis of novel fluorophores for optical applications . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for probing biological systems and structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-13(18)17-10-7-15(8-11-17)16-21(19,20)12-9-14-5-3-2-4-6-14/h2-6,9,12,15-16H,7-8,10-11H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAURBGUYDKSTJP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide typically involves a multi-step process:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Phenylethene Introduction: The phenylethene moiety is introduced through a Heck reaction, where a palladium catalyst is used to couple a phenyl halide with an ethene derivative.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of enzyme activity or receptor binding.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit the activity of soluble epoxide hydrolase, leading to increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory and cardioprotective properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three structurally related sulfonamides:

Compound R Group Key Features Biological Data (if available)
(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide 1-acetylpiperidin-4-yl Enhanced solubility due to acetylated piperidine; potential for CNS penetration Not reported in provided sources
(E)-N-(4-chlorophenyl)-2-phenylethenesulfonamide (6b) 4-chlorophenyl Electron-withdrawing Cl group increases electrophilicity; crystalline solid (mp 108–110 °C) Potent activity in target assays (e.g., kinase inhibition)
Tert-butyl (1-acetylpiperidin-4-yl)carbamate tert-butyl carbamate Intermediate in synthesis; used to introduce acetylpiperidin group in APIs NMR/LCMS data reported; no biological activity
(S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide Complex heterocyclic Demonstrates utility of 1-acetylpiperidin-4-yl in drug candidates LCMS and NMR data; activity in preclinical models

Key Observations :

  • Solubility and Stability : The acetylpiperidin moiety improves aqueous solubility compared to hydrophobic tert-butyl or chlorophenyl groups, as evidenced by its use in intermediates for APIs .
  • Synthetic Accessibility : The tert-butyl carbamate intermediate () highlights a scalable route to incorporate the 1-acetylpiperidin-4-yl group, suggesting similar methods could be applied to synthesize the target compound .
Spectroscopic and Analytical Data Comparison
  • (E)-N-(4-chlorophenyl)-2-phenylethenesulfonamide (6b): 1H NMR: δ 6.57 (br s, NH), 7.52 (d, J = 15.6 Hz, CH=) . HRMS: [M + H]+ = 294.0301 (C14H12ClNO2S) .
  • Tert-butyl (1-acetylpiperidin-4-yl)carbamate :
    • 1H NMR : Peaks consistent with acetyl (δ ~2.1 ppm) and piperidine protons (δ ~3.0–3.5 ppm) .
    • LCMS : [M + H]+ = 229.1 (C12H22N2O3) .

Research Findings and Implications

  • The acetylpiperidin group may reduce metabolic degradation compared to simpler aryl substituents.
  • Synthetic Challenges : emphasizes the need for controlled reaction conditions (e.g., low temperature during acetylation) to avoid side products, a consideration relevant to scaling up the target compound’s synthesis .
  • Structural Superiority : The acetylpiperidin group’s balance of hydrophilicity and steric bulk may offer advantages over tert-butyl or chlorophenyl groups in blood-brain barrier penetration or target selectivity.

Biological Activity

(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide is a synthetic organic compound notable for its unique structure, which includes a piperidine ring, an acetyl group, a phenylethene moiety, and a sulfonamide group. This compound has attracted interest in medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Chemical Structure

The chemical formula of this compound can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure allows the compound to interact with various biological targets, influencing its biological activity.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. One notable target is soluble epoxide hydrolase (sEH), which plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound can increase EET levels, leading to anti-inflammatory and cardioprotective effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory : By modulating the levels of EETs, it may reduce inflammation.
  • Cardioprotective : Increased EET levels are associated with cardiovascular health benefits.
  • Potential Antitumor Activity : Preliminary studies suggest that it may have effects on tumor growth inhibition, although further research is needed.

Comparative Biological Activity

A comparison with similar compounds illustrates the unique biological profile of this compound:

Compound NameStructureBiological Activity
This compoundStructureInhibits sEH, anti-inflammatory, cardioprotective
N-(1-acetylpiperidin-4-yl)-2-phenylethanesulfonamideLacks (E)-configurationReduced binding affinity
N-(1-acetylpiperidin-4-yl)-2-phenylpropanesulfonamideContains propane moietyAltered pharmacokinetics

Study 1: Inhibition of Soluble Epoxide Hydrolase

A study evaluated the inhibitory effects of this compound on soluble epoxide hydrolase. The results demonstrated a significant reduction in enzyme activity, correlating with increased levels of EETs in cellular models. This suggests potential applications in treating cardiovascular diseases.

Study 2: Anti-Cancer Properties

Another investigation explored the compound's effects on cancer cell lines. Results indicated that treatment with this compound led to decreased proliferation rates in certain tumor types. This effect was attributed to its ability to modulate signaling pathways involved in cell growth and apoptosis.

Q & A

Q. What are the established synthetic routes for (E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide, and what key reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves coupling a piperidinyl-acetyl precursor with a phenylethenesulfonamide moiety. Key steps include:

  • Sulfonamide Formation: Use of carbodiimide coupling agents (e.g., EDC or DCC) in aprotic solvents like dichloromethane (DCM) under nitrogen to minimize hydrolysis .
  • Stereochemical Control: The (E)-configuration is achieved via base-mediated elimination or Wittig-like reactions, monitored by TLC for intermediate validation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity .

Example Protocol (Adapted from ):

StepReagents/ConditionsYield
Sulfamoyl couplingEDC, DCM, 0–5°C, 12h48%
Stereoselective eliminationKOtBu, THF, reflux72%

Q. How is structural integrity confirmed for this compound?

Methodological Answer:

  • NMR Spectroscopy: Key signals include:
    • 1H NMR: Doublet for ethenyl protons (δ 6.43–7.81 ppm, J = 15.3–15.6 Hz) confirming (E)-geometry .
    • 13C NMR: Acetyl carbonyl at ~170 ppm and sulfonamide S=O at ~110 ppm .
  • HRMS: Accurate mass matching within 3 ppm error validates molecular formula (e.g., [M+H]+ = 380.0326 for a related analogue) .
  • X-ray Crystallography: Resolves piperidine chair conformation and sulfonamide geometry .

Q. What are the primary biological targets hypothesized for this compound?

Methodological Answer:

  • Kinase Inhibition Assays: Test against serine/threonine kinases (e.g., CDK2, MAPK) due to sulfonamide’s ATP-binding pocket affinity. Use fluorescence polarization or radiometric assays .
  • GPCR Screening: Prioritize dopamine or serotonin receptors via competitive binding assays (radioligands like [3H]spiperone) .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical purity?

Methodological Answer:

  • Catalyst Screening: Replace EDC with HATU or PyBOP for higher coupling efficiency (reduces side products) .
  • Solvent Optimization: Test polar aprotic mixtures (DMF:ACN) to enhance solubility of intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 12h) while achieving >85% yield .

Data-Driven Example:

CatalystSolventTime (h)Yield (%)
EDCDCM1248
HATUDMF678

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Reassessment: Perform IC50/EC50 curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific permeability .
  • Metabolite Profiling: Use LC-MS to identify active/inactive metabolites in vitro (e.g., acetylpiperidine hydrolysis products) .
  • Target Deconvolution: Apply CRISPR-Cas9 knockout libraries to identify off-target effects .

Q. What computational methods predict environmental stability and degradation pathways?

Methodological Answer:

  • DFT Calculations: Model hydrolysis pathways (e.g., sulfonamide cleavage at pH 7–9) using Gaussian09 with B3LYP/6-31G* basis set .
  • QSAR Modeling: Correlate logP and topological polar surface area (TPSA) with biodegradation half-life (EPI Suite v4.1) .

Predicted Environmental Data (Example):

PropertyValue
logP2.8
Biodegradation Probability12% (OECD 301F)

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